

Application Notes and Protocols for Arachidyl Propionate in Emollient Formulations

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Compound of Interest

Compound Name: *Arachidyl propionate*

Cat. No.: *B1616117*

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Introduction

Arachidyl propionate is a waxy ester that functions as a skin conditioning agent and emollient in cosmetic and personal care products.[1][2][3][4] It is the ester of arachidyl alcohol and propionic acid and is known for its ability to impart a smooth, non-oily feel to the skin.[1][2] This document provides detailed application notes, protocols, and data for the use of **Arachidyl propionate** in the development of emollient formulations, with a focus on its role in improving skin barrier function and hydration.

Physicochemical Properties

Arachidyl propionate is an amber-colored, soft, waxy solid with a slight characteristic odor.[1] It is insoluble in water but soluble in mineral oil.[5]

| Property | Value | Reference |
|---------------|-----------------------------|-----------|
| INCI Name | Arachidyl Propionate | [3][6] |
| CAS Number | 65591-14-2 | [7] |
| Appearance | Amber-colored semisolid wax | [1] |
| Feel on Skin | Medium, non-oily | [8] |
| Melting Point | 37-43 °C | [9] |
| Solubility | Soluble in mineral oil | [5] |

Applications in Emollient Formulations

Arachidyl propionate is utilized in a variety of cosmetic and personal care products, including lipsticks, moisturizers, and other skin care formulations.[1] Its primary functions are to provide emolliency, lubricity, gloss, and film-forming capabilities.[1] It can also be used as an alternative to lanolin and its derivatives.[1] In formulations like lipsticks, it improves application properties and can help reduce greasiness.[10]

Formulation Examples

While specific quantitative formulations containing **Arachidyl propionate** are often proprietary, patent literature indicates its inclusion in various product types. For instance, it is listed as a potential ingredient in matte lipstick compositions and other stable cosmetic formulations.[10]

Illustrative Lipstick Formulation (Conceptual)

| Phase | Ingredient | Function | % w/w (Representative) |
|-------|---|-----------------------------|---------------------------|
| A | Candelilla Wax | Structuring Agent | 8.0 - 12.0 |
| A | Ozokerite Wax | Structuring Agent | 4.0 - 8.0 |
| A | Arachidyl Propionate | Emollient, Texture Enhancer | 2.0 - 8.0 |
| A | Castor Oil | Dispersing Agent, Emollient | 30.0 - 40.0 |
| A | Oleyl Alcohol | Emollient, Slip Agent | 5.0 - 10.0 |
| B | Pigment Blend (e.g., Red 7 Lake, Iron Oxides) | Colorant | 8.0 - 12.0 |
| B | Castor Oil | Dispersing Agent | 5.0 - 10.0 |
| C | Tocopherol (Vitamin E) | Antioxidant | 0.1 - 0.5 |
| C | Phenoxyethanol | Preservative | 0.5 - 1.0 |
| C | Fragrance | Fragrance | 0.1 - 0.5 |

Illustrative Moisturizer Formulation (Conceptual)

| Phase | Ingredient | Function | % w/w (Representative) |
|-------|---------------------------------------|-----------------------|---------------------------|
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 3.0 - 7.0 |
| A | Xanthan Gum | Thickener | 0.2 - 0.5 |
| B | Cetearyl Alcohol | Emulsifier, Thickener | 2.0 - 5.0 |
| B | Glyceryl Stearate | Emulsifier | 1.0 - 3.0 |
| B | Arachidyl Propionate | Emollient | 1.0 - 5.0 |
| B | Caprylic/Capric Triglyceride | Emollient | 5.0 - 10.0 |
| C | Phenoxyethanol, Ethylhexylglycerin | Preservative | 0.5 - 1.0 |
| C | Tocopherol (Vitamin E) | Antioxidant | 0.1 - 0.5 |

Data Presentation: Emollient Efficacy (Comparative)

Direct clinical data for **Arachidyl propionate**'s effect on skin hydration and transepidermal water loss (TEWL) is not readily available in published literature. However, the following tables present representative data from studies on other emollients, including long-chain fatty acid esters and petrolatum, to provide a comparative context for expected performance.

Table 1: Comparative Efficacy of Emollients on Skin Hydration (Corneometer Units)

| Emollient Type | Baseline (Arbitrary Units) | Post-treatment (Arbitrary Units) | % Change from Baseline | Reference |
|--------------------------------------|--|----------------------------------|------------------------|-----------|
| Petrolatum-based | 35.2 ± 5.1 | 48.7 ± 6.3 | +38.4% | [11][12] |
| Glycerol-containing | 36.1 ± 4.9 | 52.4 ± 7.1 | +45.1% | [11][12] |
| Trilipid Cream | 38.5 ± 6.2 | 55.1 ± 8.5 | +43.1% | [13] |
| Expected Range for Fatty Acid Esters | Comparable to petrolatum and trilipid creams | Significant increase expected | +30% to +50% | [14][15] |

Table 2: Comparative Efficacy of Emollients on Transepidermal Water Loss (TEWL, g/m²/h)

| Emollient Type | Baseline (g/m ² /h) | Post-treatment (g/m ² /h) | % Change from Baseline | Reference |
|--------------------------------------|--|--------------------------------------|------------------------|--------------|
| Petrolatum-based | 10.5 ± 2.1 | 6.8 ± 1.5 | -35.2% | [11][12][16] |
| Glycerol-containing | 10.2 ± 1.9 | 9.5 ± 1.7 | -6.9% | [11][12] |
| Trilipid Cream | 12.1 ± 2.5 | 8.9 ± 1.8 | -26.4% | [13] |
| Expected Range for Fatty Acid Esters | Comparable to petrolatum and trilipid creams | Significant decrease expected | -20% to -40% | [14][17][18] |

Experimental Protocols

Protocol 1: In Vivo Evaluation of Emollient Efficacy

This protocol outlines a standard method for assessing the impact of a formulation containing **Arachidyl propionate** on skin hydration and barrier function.

1. Objective: To measure the effect of a test emollient on skin surface hydration and transepidermal water loss (TEWL).

2. Materials:

- Test formulation containing **Arachidyl propionate**.
- Control formulation (e.g., base without **Arachidyl propionate** or a standard emollient like petrolatum).
- Corneometer® for skin hydration measurement.
- Tewameter® for TEWL measurement.
- Volunteer panel with normal to dry skin.

3. Method:

- Acclimatization: Subjects acclimatize in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.
- Baseline Measurements: Baseline skin hydration and TEWL are measured on designated test areas on the volar forearm.
- Product Application: A standardized amount of the test and control formulations are applied to the respective test areas.
- Post-Application Measurements: Skin hydration and TEWL are measured at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.
- Data Analysis: Changes in Corneometer and TEWL values from baseline are calculated and statistically analyzed.

Protocol 2: In Vitro Skin Irritation Test (OECD 439)

This protocol follows the OECD Guideline for the Testing of Chemicals 439 for an in vitro skin irritation test using a reconstructed human epidermis (RhE) model.

1. Objective: To assess the skin irritation potential of a formulation containing **Arachidyl propionate**.

2. Materials:

- Reconstructed human epidermis (RhE) tissue models.
- Test formulation containing **Arachidyl propionate**.
- Positive control (e.g., 5% Sodium Dodecyl Sulfate).

- Negative control (e.g., Phosphate Buffered Saline).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Isopropanol or other suitable solvent.
- Plate reader.

3. Method:

- Pre-incubation: RhE tissues are pre-incubated in maintenance medium.
- Test Substance Application: The test formulation is applied topically to the surface of the RhE tissue.
- Incubation: Tissues are incubated for a defined period (e.g., 60 minutes).
- Rinsing: The test substance is thoroughly rinsed from the tissue surface.
- MTT Assay: Tissues are incubated with MTT solution, leading to the formation of formazan crystals by viable cells.
- Extraction: The formazan is extracted from the tissues using a solvent.
- Measurement: The optical density of the formazan solution is measured using a plate reader.
- Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Protocol 3: In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This protocol follows the OECD Guideline for the Testing of Chemicals 404 for an in vivo acute dermal irritation/corrosion test.

1. Objective: To determine the potential of a substance to cause skin irritation or corrosion in vivo.

2. Materials:

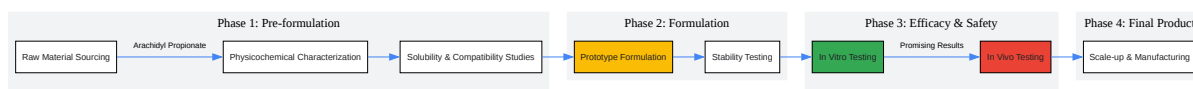
- Test substance (e.g., neat **Arachidyl propionate** or a concentrated formulation).
- Albino rabbits.
- Gauze patches and non-irritating tape.

3. Method:

- Animal Preparation: A small area of the animal's dorsal skin is clipped free of fur.

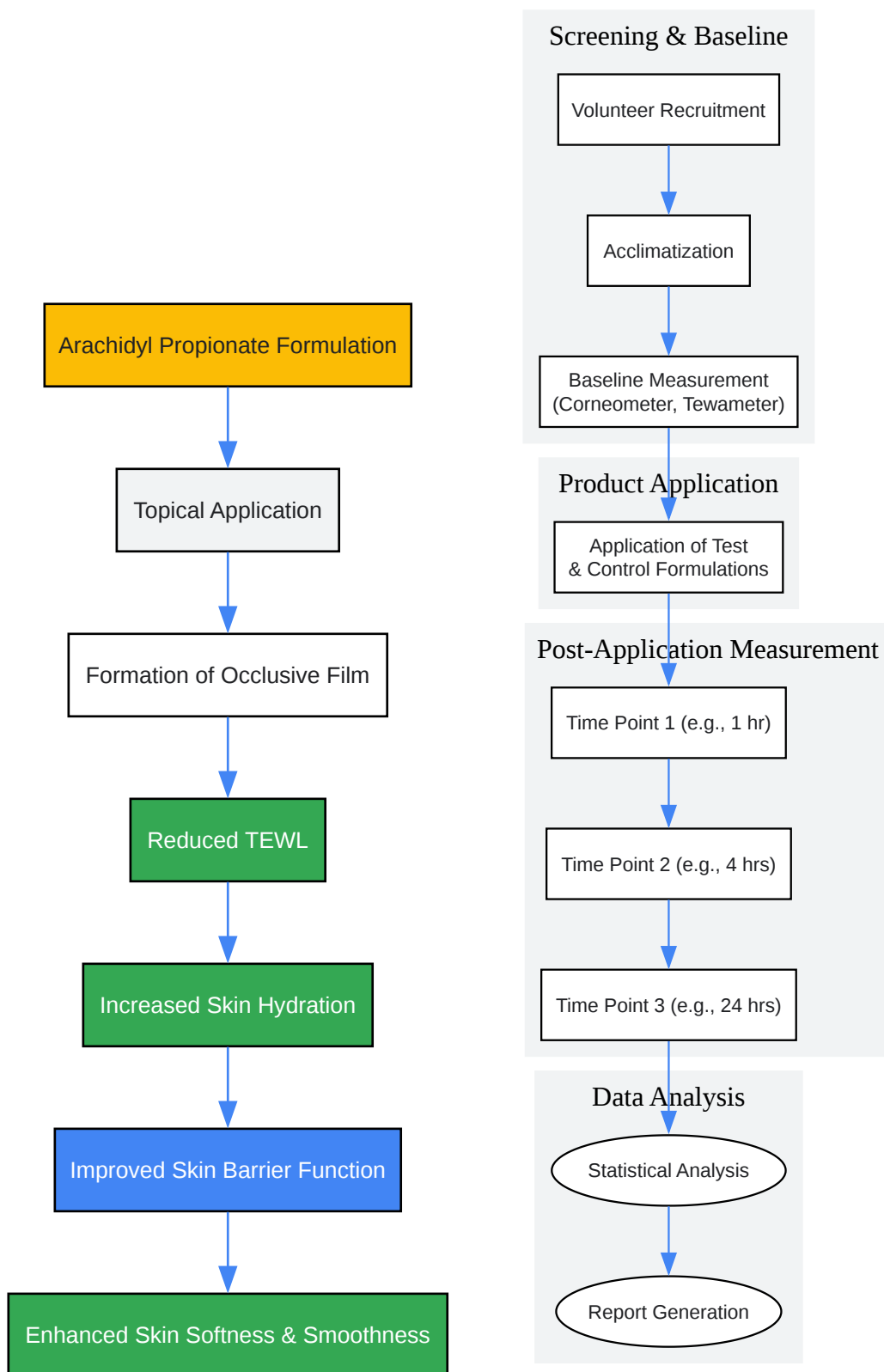
- **Test Substance Application:** A defined amount of the test substance is applied to the prepared skin and covered with a gauze patch.
- **Exposure:** The patch is left in place for a specified duration (typically 4 hours).
- **Observation:** After patch removal, the skin is observed for erythema and edema at specific intervals (e.g., 1, 24, 48, and 72 hours).
- **Scoring:** Skin reactions are scored according to a standardized grading system.
- **Data Analysis:** The mean scores for erythema and edema are calculated to determine the irritation potential.

Visualizations



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Caption: Workflow for Emollient Formulation Development.



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